Computed Lipophilicity (XLogP3) – Lower Predicted logP Contributes to Solubility Advantages over N-Methyl Analog
The target compound has a computed XLogP3 of 2.3, whereas the closely related N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl] analog (MLS000548971) has an XLogP3 of 3.2 [1][2]. The difference of 0.9 log units indicates the target compound is more than 7-fold more hydrophilic by calculated partition coefficient, a property that often correlates with improved aqueous solubility and reduced non-specific protein binding in biochemical assays [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3.2 (MLS000548971; CID 1223828) |
| Quantified Difference | ΔXLogP3 = -0.9 |
| Conditions | PubChem XLogP3 3.0 algorithm; comparable computational method for both compounds [1][2] |
Why This Matters
For procurement decisions, the lower predicted logP of the target compound suggests inherently better aqueous compatibility, which can reduce the need for DMSO or surfactant additives in assay preparation and minimize aggregation artifacts.
- [1] PubChem Compound Summary, CID 49677479, N-[1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl]-9H-xanthene-9-carboxamide. National Center for Biotechnology Information, accessed 2026-04-29. View Source
- [2] PubChem Compound Summary, CID 1223828, N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-9H-xanthene-9-carboxamide. National Center for Biotechnology Information, accessed 2026-04-29. View Source
